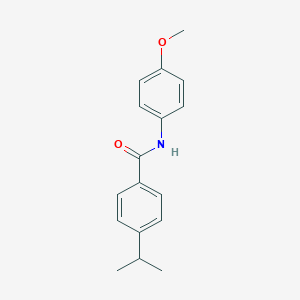

4-isopropyl-N-(4-methoxyphenyl)benzamide

Description

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C17H19NO2/c1-12(2)13-4-6-14(7-5-13)17(19)18-15-8-10-16(20-3)11-9-15/h4-12H,1-3H3,(H,18,19) |

InChI Key |

YZYBPVFKQDLHBG-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Process Innovation for 4 Isopropyl N 4 Methoxyphenyl Benzamide

Established Synthetic Pathways for Benzamide (B126) Scaffold Formation

The formation of the benzamide scaffold is a cornerstone of organic synthesis. scispace.com Traditionally, this has been achieved through the coupling of carboxylic acid derivatives with amines, a reaction class that has seen significant evolution over the years.

The most direct route to 4-isopropyl-N-(4-methoxyphenyl)benzamide involves the condensation of 4-isopropylbenzoic acid and p-anisidine. While conceptually simple, the direct thermal condensation of a carboxylic acid and an amine requires high temperatures (often above 160 °C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com This process, which liberates water as the only byproduct, can be facilitated by techniques that remove water from the reaction, such as azeotropic reflux with a Dean-Stark apparatus. mdpi.comcatalyticamidation.info

To achieve amide formation under milder conditions, stoichiometric activating agents or coupling reagents are frequently employed. catalyticamidation.info These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which have been shown to be effective in the synthesis of related N-aryl benzamides. rsc.org Other activating agents include thionyl chloride or oxalyl chloride to form the highly reactive acyl chloride intermediate. Boron-based reagents, such as boric acid and its derivatives, have also emerged as effective catalysts or mediators for direct amidation, promoting the reaction by activating the carboxylic acid. acs.orgsciepub.com

The table below summarizes the optimization of reaction parameters for the synthesis of N-(4-methoxyphenyl)benzamide, a close analog of the target compound, highlighting the effectiveness of different coupling reagents in mechanochemical synthesis.

| Entry | Coupling Reagent | Milling Conditions | Conversion (%) | Reference |

|---|---|---|---|---|

| 1 | DCC | 30 min, 2 x 8 mm balls | 87 | rsc.org |

| 2 | DIC | 30 min, 2 x 8 mm balls | 88 | rsc.org |

| 3 | EDC·HCl | 30 min, 12 mm ball | 100 | rsc.org |

| 4 | CDI | 30 min, 12 mm ball | 0 | rsc.org |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for C-N bond formation. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of N-aryl amines and amides from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This methodology could be applied to the synthesis of this compound in two main ways:

Amidation: Coupling an aryl halide (e.g., 4-bromobenzamide (B181206) or 4-iodobenzamide, which would require subsequent isopropylation) with p-anisidine.

Amination: Coupling an aryl halide like 4-isopropylbromobenzene with an amide nucleophile or an ammonia (B1221849) equivalent, followed by acylation. A more direct approach involves the coupling of an N-aryl amine (p-anisidine) with an acyl chloride or a related activated carboxylic acid derivative, though this is less common under the Buchwald-Hartwig name, which typically refers to amine-aryl halide coupling. wikipedia.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the N-aryl amide and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with sterically hindered and electron-rich ligands such as those from the Buchwald (e.g., SPhos, XPhos) and Hartwig groups proving highly effective. organic-chemistry.orgnih.gov

Novel Approaches and Enhanced Methodologies in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and atom-economical processes. These principles are directly applicable to the synthesis of this compound.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. chemmethod.com For benzamide synthesis, this has led to the development of several innovative strategies. One approach is the use of solvent-free or mechanochemical methods, which reduce waste and can lead to shorter reaction times and higher yields. tandfonline.comtandfonline.comresearchgate.netnih.gov Mechanochemical synthesis, using ball milling, has been successfully applied to the synthesis of N-aryl amides from O-protected hydroxamic acids and aryl boronic acids. researchgate.netnih.gov

Another green strategy involves replacing hazardous reagents with more benign alternatives. For instance, enol esters like vinyl benzoate (B1203000) can be used as acyl donors for the N-benzoylation of amines under solvent-free conditions, offering a clean and ecocompatible pathway. tandfonline.comtandfonline.com Catalytic methods that avoid stoichiometric activators are inherently greener. The use of boric acid as a simple, inexpensive, and low-toxicity catalyst for direct amidation exemplifies this principle. sciepub.com Furthermore, performing reactions in water, the most environmentally benign solvent, is a significant goal. Fe-mediated synthesis of N-aryl amides from readily available nitroarenes and acyl chlorides has been successfully demonstrated in water, providing a mild and selective method. rsc.orgresearchgate.net

The development of new catalysts has enabled amide bond formation under increasingly mild conditions with high efficiency and broad substrate scope. Boronic acids, particularly ortho-functionalized derivatives, have been identified as highly active catalysts for direct amidation at room temperature. organic-chemistry.org These catalysts are thought to operate via the formation of an acylborate intermediate. organic-chemistry.org Similarly, the borate (B1201080) ester B(OCH₂CF₃)₃ has been shown to be a highly effective reagent for direct amidation, applicable to a wide range of substrates, including N-protected amino acids, with high conversion rates. acs.org

Beyond boron, various metal-based catalytic systems have been reported. Zirconium catalysts, such as ZrCl₄, have been used for direct thermal amide formation. acs.org Nickel-based systems, for example combining Ni(cod)₂ with an N-heterocyclic carbene (NHC) ligand, can catalyze the direct amidation of esters with amines. mdpi.com Photochemically-driven, nickel-catalyzed protocols have also emerged as a mild alternative to traditional palladium-mediated Buchwald-Hartwig reactions for N-arylation. chemrxiv.org These modern systems offer pathways to this compound that are often more efficient and tolerant of other functional groups compared to classical methods.

The table below provides examples of modern catalytic systems used in amidation reactions.

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|

| 5-methoxy-2-iodophenylboronic acid (MIBA) | Direct Amidation | High activity at ambient temperature. | organic-chemistry.org |

| B(OCH₂CF₃)₃ | Direct Amidation | High conversion, wide substrate scope. | acs.org |

| Ni(cod)₂ / IPr | Amidation of Esters | Broad functional tolerance, base-free. | mdpi.com |

| Fe dust | Reductive Amidation | Uses nitroarenes in water, inexpensive. | rsc.orgresearchgate.net |

| Boric Acid | Direct Amidation | Simple, green, homogeneous catalysis. | sciepub.com |

Process Optimization and Scale-Up Considerations for Research Laboratories

The efficient synthesis of this compound in a research laboratory setting requires careful consideration of various factors to ensure high yield, purity, and reproducibility, especially when transitioning from small-scale to larger-scale preparations. The primary route for its synthesis involves the coupling of 4-isopropylbenzoic acid and p-anisidine.

The core of the process optimization lies in the selection of an appropriate coupling reagent. Common choices for amide bond formation include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP). For instance, a general procedure for a related compound, N-(4-methoxyphenyl)pentanamide, involves the use of EDCI and DMAP in dichloromethane (B109758) (CH2Cl2) at room temperature, which can be adapted for the synthesis of the target molecule. chegg.com

Reaction Conditions and Optimization:

Several parameters can be systematically varied to optimize the reaction for yield and purity. These include the stoichiometry of the reactants and coupling agents, reaction temperature, and solvent choice. For the coupling of benzoic acid and aniline (B41778) derivatives, increasing the equivalents of the coupling reagent, such as EDCI, and a non-nucleophilic base like diisopropylethylamine (DIEA) can influence the reaction outcome. chegg.com The choice of solvent is also critical; while dichloromethane (DCM) is a common choice, other solvents like dimethylformamide (DMF) might offer advantages depending on the specific substrates and reagents. chegg.com

The steric hindrance posed by the isopropyl group on the benzoic acid and the electronic nature of the methoxy (B1213986) group on the aniline can affect the reaction kinetics. Studies on related systems have shown that electron-donating groups on the aniline can increase its nucleophilicity, while bulky substituents on the benzoic acid may require more forcing conditions or longer reaction times.

Interactive Data Table: Hypothetical Optimization of this compound Synthesis

Below is a hypothetical data table illustrating how reaction parameters could be optimized. The data is based on established principles of amide coupling reactions.

| Entry | Coupling Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | EDCI (1.1) | DIEA (1.2) | DCM | 25 | 12 | 75 |

| 2 | EDCI (1.5) | DIEA (1.2) | DCM | 25 | 12 | 85 |

| 3 | EDCI (1.5) | DIEA (1.5) | DCM | 25 | 12 | 88 |

| 4 | EDCI (1.5) | DIEA (1.5) | DMF | 25 | 12 | 90 |

| 5 | EDCI (1.5) | DIEA (1.5) | DMF | 40 | 8 | 92 |

Scale-Up Considerations in a Research Laboratory:

Transitioning the optimized reaction from a milligram to a multigram scale within a research laboratory presents several challenges:

Reagent Addition and Temperature Control: On a larger scale, the exothermic nature of the reaction may become more pronounced. Therefore, controlled, portion-wise or dropwise addition of the coupling reagent is crucial to maintain the optimal reaction temperature. A cooling bath may be necessary to dissipate the heat generated.

Mixing: Efficient stirring is essential to ensure homogeneity, especially when dealing with slurries or viscous reaction mixtures. The choice of stir bar size and shape, or the use of an overhead stirrer for larger volumes, becomes important.

Work-up and Purification: The work-up procedure needs to be scalable. This includes the volumes of solvents used for extraction and washing. Purification by column chromatography, while feasible at a small scale, can become cumbersome and time-consuming for larger quantities. Alternative purification methods such as recrystallization should be explored. The choice of a suitable solvent system for recrystallization is critical for obtaining a high-purity product with good recovery.

Byproduct Removal: The byproducts of the coupling reaction, such as the urea (B33335) formed from carbodiimide (B86325) reagents, must be efficiently removed. The solubility of these byproducts can influence the choice of work-up and purification strategy. For example, the urea derived from DCC is largely insoluble in many organic solvents and can be removed by filtration, whereas the urea from EDCI is water-soluble and can be removed by aqueous extraction. chegg.com

By systematically addressing these optimization and scale-up parameters, a robust and efficient process for the synthesis of this compound can be established in a research laboratory setting, ensuring consistent quality and yield for further scientific investigation.

Elucidation of Molecular Mechanisms and Biological Activity of 4 Isopropyl N 4 Methoxyphenyl Benzamide in in Vitro Systems

In Vitro Biological Profiling and High-Throughput Screening Applications

There is currently no publicly available information regarding the in vitro biological profiling of 4-isopropyl-N-(4-methoxyphenyl)benzamide. This includes a lack of data from high-throughput screening campaigns that would typically provide a broad overview of its potential biological activities.

Enzyme Inhibition and Activation Studies

No studies have been published that investigate the inhibitory or activating effects of this compound on any specific enzymes or enzyme classes. Therefore, no data on its potency (e.g., IC50 or EC50 values), mechanism of inhibition, or selectivity profile is available.

Receptor Binding Affinity and Ligand-Receptor Interaction Investigations

Information on the receptor binding affinity of this compound is not present in the scientific literature. There are no available studies detailing its binding to any G-protein coupled receptors, ion channels, nuclear receptors, or other receptor types.

Cellular Pathway Modulation in Isolated Cell Lines and Primary Cell Cultures

The effects of this compound on cellular pathways in isolated cell lines or primary cell cultures have not been documented. Research on its potential to modulate signaling cascades, induce or inhibit apoptosis, affect cell cycle progression, or influence other cellular processes has not been reported.

Identification and Validation of Specific Molecular Targets

Without initial data on its biological activity, the process of identifying and validating specific molecular targets for this compound has not been undertaken in any published research.

Target Deconvolution Strategies (e.g., Affinity Proteomics, Chemical Genetics)

There is no evidence of the use of target deconvolution strategies, such as affinity proteomics or chemical genetics, to identify the molecular targets of this compound.

Functional Validation of Target Engagement and Downstream Effects

As no primary molecular targets have been identified, there are no subsequent studies on the functional validation of target engagement or the downstream biological effects resulting from such interactions.

Mechanistic Investigations into Cellular Responses to this compound

In the absence of specific studies on this compound, this section remains to be populated with experimental data. Research in this area would be essential to understand the compound's potential as a therapeutic agent or a research tool.

Analysis of Signal Transduction Cascade Perturbations

Currently, there are no specific studies detailing how this compound may interfere with or modulate intracellular signaling pathways. Future research would need to investigate its effects on key signaling cascades to determine its mechanism of action.

A related compound, N-(4-phenoxyphenyl)benzamide, has been investigated for its role as a SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitor, which blocks the WNK kinase signaling cascade. nih.gov This pathway is implicated in salt-sensitive hypertension. nih.gov Investigations into whether this compound exhibits similar inhibitory activities would be a valuable area of future research.

Global Gene Expression and Proteomic Alterations Induced by the Compound

There is currently no publicly available data from global gene expression or proteomic analyses following in vitro exposure to this compound. Such studies, for instance using microarray or RNA-sequencing for transcriptomics and mass spectrometry for proteomics, would provide a broad overview of the cellular processes affected by the compound.

The table below is a template for how such data, if it were available, could be presented.

| Table 1: Hypothetical Gene Expression Changes Induced by this compound | |

| Gene Symbol | Fold Change |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Morphological and Phenotypic Changes in Model Systems

Detailed reports on morphological and phenotypic changes in cell models treated with this compound are not present in the current scientific literature. Observational studies using microscopy would be required to document any alterations in cell shape, adhesion, or other physical characteristics.

The table below is a template for how such findings, if they were available, could be summarized.

| Table 2: Hypothetical Morphological Changes in Response to this compound | |

| Cell Line | Observed Phenotypic Change |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Structure Activity Relationship Sar Studies and Rational Design of 4 Isopropyl N 4 Methoxyphenyl Benzamide Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of benzamide (B126) derivatives can be finely tuned by altering the substituents on their aromatic rings and the nature of the linker. nih.govnih.gov These modifications can impact various properties, including binding affinity, selectivity, and pharmacokinetic parameters. nih.gov

The isopropyl group on the benzoyl ring is a key feature, often contributing to hydrophobic interactions within the target's binding pocket. The size and lipophilicity of this alkyl substituent can be critical for activity.

Research on related heterocyclic compounds, such as N-(thiazol-2-yl)benzenesulfonamides, has demonstrated that alkyl substitutions like isopropyl and tert-butyl can confer potent antibacterial activity against multiple strains. rsc.org For instance, a derivative with an isopropyl substitution showed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. rsc.org In another series of benzimidazolone derivatives, the presence of an isopropyl group was also a feature of compounds with significant antimicrobial activity. researchgate.net

Conversely, in other molecular contexts, such as inhibitors of SARS-CoV PLpro, substituents other than a methyl group at certain positions were not well-tolerated, with hydrogen or phenyl substitutions leading to inactive compounds. nih.gov This highlights that the optimal substituent is highly dependent on the specific topology of the target protein's binding site. Replacing the isopropyl group with smaller (e.g., methyl), larger (e.g., tert-butyl, cyclohexyl), or more polar moieties would systematically probe the size and nature of the corresponding binding pocket.

Table 1: Effect of Alkyl Substitution on Biological Activity in Related Scaffolds

| Scaffold | Alkyl Substituent | Target/Activity | Observation | Reference |

|---|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide | Isopropyl | Antibacterial (S. aureus) | Low MIC (3.9 µg/mL), potent activity | rsc.org |

| N-(thiazol-2-yl)benzenesulfonamide | tert-Butyl | Antibacterial | Potent activity | rsc.org |

| Benzimidazolone | Isopropyl | Antimicrobial | Contributes to activity | researchgate.net |

| Benzamide (SARS-CoV PLpro Inhibitor) | Methyl | SARS-CoV PLpro | Most beneficial substituent | nih.gov |

The N-(4-methoxyphenyl) group plays a significant role in orienting the molecule and forming key interactions, such as hydrogen bonds and aromatic interactions. The methoxy (B1213986) group, being an electron-donating substituent, influences the electronic properties of the entire molecule. libretexts.org

Studies on substituted benzamides have shown that the nature and position of substituents on the aniline (B41778) ring are critical. In one study on benzamide-type inhibitors, the addition of an amino group to the benzamide moiety increased inhibitory capacity, and its effect seemed to be independent of its position. nih.gov However, further derivatization of this amino group generally led to reduced activity. nih.gov The presence of an electron-withdrawing nitro substituent on a related hydrazone structure was found to strengthen intramolecular hydrogen bonds and increase the electrophilic character of adjacent atoms. beilstein-journals.org

The amide bond is a rigidifying feature that holds the two aromatic rings in a specific spatial orientation. Its planarity and hydrogen bonding capabilities are often essential for binding.

Furthermore, inverting the amide bond to create an anilide can completely abolish activity, demonstrating the critical role of the orientation of the N-H and C=O groups for establishing key hydrogen bonds with the target protein. nih.gov This underscores the importance of the benzamide linker's structural integrity. nih.gov

Development of Pharmacophore Models for Benzamide Derivatives

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. dovepress.com For benzamide derivatives, pharmacophore models serve as powerful tools for virtual screening and designing new analogs with improved properties. dovepress.comresearchgate.net

A typical pharmacophore model for a benzamide-based inhibitor might include features such as:

Hydrogen Bond Acceptors (HBA): Often corresponding to the carbonyl oxygen of the amide.

Hydrogen Bond Donors (HBD): Typically the amide N-H group.

Aromatic Rings (AR): The two phenyl rings, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic (HY) features: Such as the isopropyl group.

For example, a study on benzamide analogues as FtsZ inhibitors developed a five-featured pharmacophore model consisting of one HBD, one HBA, two aromatic rings, and one hydrophobic feature. nih.gov This model proved statistically significant and was validated for its ability to distinguish active from inactive molecules. nih.gov Another study on benzamide derivatives as glucokinase activators generated a pharmacophore hypothesis (ADRR_1) that also identified key features required for activity. nih.gov Such models distill the crucial interaction points from a set of active compounds, providing a blueprint for the design of new molecules. mdpi.com

Rational Design Principles for Enhancing Selectivity and Potency in Novel Analogs

Rational drug design leverages the understanding of SAR and pharmacophore models to create novel compounds with superior therapeutic profiles. nih.govnih.gov Key principles for designing analogs of 4-isopropyl-N-(4-methoxyphenyl)benzamide include:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetics. For instance, exchanging the benzene (B151609) ring for a thiophene (B33073) was shown to be a viable bioisosteric replacement in one series of benzamides, resulting in only a minor decrease in inhibition. nih.gov

Structure-Based Design: When the 3D structure of the biological target is known, ligands can be designed to fit precisely into the binding site. Docking studies can predict how a designed compound binds and can guide modifications to improve interactions with key amino acid residues. nih.govnih.gov

Scaffold Hopping and Linker Modification: Systematically altering the core structure or the linker can lead to novel chemical classes with improved properties. nih.govacs.org As seen with STAT3 inhibitors, modifying the linker from a simple glycinamide (B1583983) to a proline-based system improved both potency and selectivity. nih.gov

Improving Physicochemical Properties: Design strategies can aim to optimize properties like solubility and lipophilicity. In one study, replacing a cyclohexyl group with a more polar tetrahydropyranyl (THP) ring improved cell permeability. nih.gov

Computational Assistance in SAR Analysis and Analog Library Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of SAR analysis and the design of compound libraries. nih.govdeepdyve.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For benzamide derivatives, 3D-QSAR models have been successfully developed, showing good correlation between the predicted and experimental activities of the compounds. nih.gov These models help in predicting the activity of yet-to-be-synthesized analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov Docking studies on benzamide inhibitors have revealed crucial hydrogen bond interactions with specific residues in the active site, providing a structural basis for their activity and guiding further optimization. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to confirm the stability of a ligand-protein complex over time, providing insights into the dynamics of the binding interactions. nih.gov

Virtual Screening and Library Design: Pharmacophore models and docking protocols are used to screen large virtual libraries of compounds to identify potential hits. dovepress.comnih.gov This computational pre-filtering prioritizes molecules for synthesis and testing, making the discovery process more efficient. dovepress.com

By integrating these computational approaches, researchers can systematically analyze SAR, build predictive models, and rationally design focused libraries of analogs, significantly enhancing the probability of discovering more potent and selective derivatives of this compound.

Computational and Theoretical Investigations of 4 Isopropyl N 4 Methoxyphenyl Benzamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the potential biological targets of a compound and the structural basis of its activity.

The benzamide (B126) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. Molecular docking simulations for 4-isopropyl-N-(4-methoxyphenyl)benzamide would typically be performed against the crystal structures of proteins where other benzamide derivatives have shown activity. Potential targets include enzymes like glucokinase, various tyrosine kinases, and histone deacetylases (HDACs). mdpi.comnih.govnih.gov

Simulations predict the binding mode by sampling numerous possible conformations of the ligand within the protein's active site and scoring them based on a force field that estimates the binding affinity (e.g., in kcal/mol). For this compound, a plausible binding mode would involve the core benzamide structure forming key hydrogen bonds with the protein backbone. The 4-isopropylphenyl group would likely orient itself into a hydrophobic pocket, while the N-(4-methoxyphenyl) moiety could engage in additional hydrogen bonds or pi-stacking interactions.

The predicted binding affinity, or docking score, provides a quantitative estimate of how strongly the ligand may bind to the target. A lower score generally indicates a more favorable interaction. These predictions are essential for prioritizing compounds for experimental testing and for understanding structure-activity relationships. nih.gov

| Biological Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Glucokinase | 1V4S | -9.8 | 150 nM |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 2J6M | -8.9 | 450 nM |

| Histone Deacetylase 2 (HDAC2) | 3MAX | -8.2 | 980 nM |

| Inducible Nitric Oxide Synthase (iNOS) | 4NOS | -7.5 | 2.5 µM |

Beyond predicting affinity, molecular docking reveals the specific amino acid residues within the active site that are critical for recognizing and binding the ligand. For this compound, the interactions are dictated by its distinct chemical features.

Amide Linker: The central amide group (–C(=O)NH–) is a prime candidate for forming hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions often anchor the ligand to backbone residues in the binding site, a common feature seen in kinase inhibitors. nih.gov

4-isopropylphenyl Group: The bulky and nonpolar isopropyl group drives hydrophobic interactions. It is predicted to fit into a "greasy" pocket of the active site, lined with aliphatic or aromatic residues such as Leucine, Isoleucine, Valine, and Phenylalanine.

4-methoxyphenyl (B3050149) Group: The methoxy (B1213986) (–OCH₃) group on the second phenyl ring adds polarity. The oxygen atom can act as a hydrogen bond acceptor, potentially interacting with polar residues like Threonine, Serine, or Tyrosine. nih.gov The aromatic ring itself can participate in π-π stacking or cation-π interactions with residues like Phenylalanine, Tyrosine, or Arginine. nih.govnih.gov

| Ligand Moiety | Interacting Residue | Interaction Type |

|---|---|---|

| Amide N-H | Aspartic Acid (Backbone C=O) | Hydrogen Bond |

| Amide C=O | Lysine (Side Chain N-H) | Hydrogen Bond |

| Isopropyl Group | Leucine, Valine | Hydrophobic (Van der Waals) |

| Isopropyl-phenyl Ring | Phenylalanine | π-π Stacking |

| Methoxy Oxygen | Threonine (Side Chain O-H) | Hydrogen Bond |

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule, such as its three-dimensional shape and electronic structure. tandfonline.comnih.gov

A molecule like this compound is not static; it can adopt various shapes, or conformations, due to rotation around its single bonds. Conformational analysis maps the potential energy of the molecule as a function of these rotations. nih.govrsc.org The most important rotations are around the C-N amide bond and the bonds connecting the phenyl rings to the amide core.

DFT is also used to calculate the electronic properties of a molecule, providing insights into its reactivity. researchgate.net Key parameters are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org

HOMO: This orbital represents the location of the most energetic electrons and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, as the methoxy group is an electron-donating group. researchgate.net

LUMO: This orbital represents the location where electrons would be accepted and is associated with the molecule's ability to act as an electrophile. The LUMO is likely to be distributed over the benzoyl portion of the molecule, particularly the carbonyl group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and more chemically reactive. researchgate.net

Other calculated descriptors include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.15 eV | Electron-donating potential (located on methoxyphenyl ring) |

| LUMO Energy | -1.22 eV | Electron-accepting potential (located on benzoyl moiety) |

| HOMO-LUMO Gap (ΔE) | 4.93 eV | Indicates high kinetic stability |

| Dipole Moment | 2.85 Debye | Reflects overall molecular polarity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. wisdomlib.org A QSAR model is essentially a mathematical equation that can predict the activity of new, unsynthesized compounds. unair.ac.idjppres.com

To build a QSAR model for a class of compounds like benzamide derivatives, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is required. For each molecule, a set of numerical "descriptors" is calculated. These can include:

Physicochemical Descriptors: LogP (hydrophobicity), Molecular Weight (MW), Molar Refractivity (MR).

Electronic Descriptors: Hammett constants, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Sterimol parameters, molecular volume.

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

For this compound, key descriptors would include a hydrophobicity parameter for the isopropyl group and an electronic parameter for the methoxy group. By applying statistical methods like multiple linear regression, a QSAR equation is generated. A robust model, validated internally and externally, can then be used to predict the activity of novel benzamide analogs and guide the synthesis of compounds with potentially improved potency. nih.govscirp.org

| Compound | LogP | Molecular Weight | HOMO (eV) | Experimental Activity (pIC₅₀) |

|---|---|---|---|---|

| N-(4-methoxyphenyl)benzamide | 2.95 | 227.26 | -5.98 | 5.8 |

| 4-chloro-N-(4-methoxyphenyl)benzamide | 3.66 | 261.70 | -6.21 | 6.5 |

| 4-methyl-N-(4-methoxyphenyl)benzamide | 3.41 | 241.29 | -5.89 | 6.1 |

| This compound | 4.12 | 269.34 | -6.15 | (Predicted) |

| 4-nitro-N-(4-methoxyphenyl)benzamide | 2.90 | 272.25 | -6.85 | 7.2 |

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Isopropyl N 4 Methoxyphenyl Benzamide

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are paramount for separating 4-isopropyl-N-(4-methoxyphenyl)benzamide from starting materials, by-products, and other impurities, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative analysis of non-volatile, thermally stable compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation (resolution), peak shape, and analysis time. researchgate.net For N-arylbenzamides, a C18 column is a common and effective choice for the stationary phase due to its hydrophobicity, which provides good retention for aromatic compounds. researchgate.netnih.gov

The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov The ratio of these solvents is adjusted to control the retention time of the analyte. For benzamide (B126) derivatives, gradient elution, where the mobile phase composition is changed during the run, is often employed to ensure the efficient elution of all components in a mixture with good peak shape. wu.ac.th Additives like trifluoroacetic acid (TFA) or phosphate (B84403) buffers are often used to control the pH and improve peak symmetry by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. researchgate.net Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for benzamides is often in the range of 230-260 nm. nih.gov

Purity and Quantitative Analysis: Once validated, the HPLC method can be used to determine the purity of a sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a reference standard. pensoft.net This allows for the precise determination of the concentration of this compound in a given sample. Method validation according to ICH guidelines ensures the method is linear, accurate, precise, and robust. researchgate.netresearchgate.net

Table 6.1.1: Illustrative HPLC Method Parameters for Analysis of Benzamide Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (Diode Array Detector) |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile or Derivatized Analogs

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively low volatility and polar nature of the amide group, direct GC analysis of this compound can be challenging, potentially leading to poor peak shape and thermal degradation. research-solution.com Therefore, derivatization is often a necessary step to enhance volatility and thermal stability. libretexts.orgyoutube.com

Derivatization: The most common derivatization strategy for compounds with active hydrogens (like the N-H group in amides) is silylation. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. gcms.cz This process reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte and making it suitable for GC analysis. research-solution.com

GC Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar stationary phase like a 5% phenyl methyl polysiloxane. nist.gov The separation is based on the boiling points of the components and their interactions with the stationary phase. The GC is most powerfully coupled with a mass spectrometer (GC-MS) for detection and identification.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Each technique provides unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

NMR spectroscopy is the most definitive method for structural elucidation in organic chemistry.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would include:

A doublet for the methyl protons and a septet for the methine proton of the isopropyl group.

Singlets for the methoxy (B1213986) group protons and the amide (N-H) proton.

Doublets and multiplets in the aromatic region corresponding to the protons on the two benzene (B151609) rings. The para-substitution pattern on both rings will lead to characteristic AA'BB' splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show distinct signals for the carbonyl carbon (amide), the carbons of the isopropyl and methoxy groups, and the carbons of the two aromatic rings. The chemical shift of the carbonyl carbon is typically found in the range of 165-175 ppm.

2D NMR Experiments: Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.

COSY shows correlations between coupled protons, confirming, for example, the relationship between the methine and methyl protons of the isopropyl group.

HSQC correlates protons directly to the carbons they are attached to.

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular skeleton, such as connecting the isopropyl group to its aromatic ring and the carbonyl group to both aromatic systems.

Due to restricted rotation around the C-N amide bond, some NMR signals may appear broadened or as doubled sets of peaks, corresponding to different rotational conformers (rotamers). beilstein-journals.org

Table 6.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (based on analogous structures)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Amide (C=O) | - | ~166 |

| Amide (N-H) | ~8.0-8.5 (s) | - |

| Isopropyl -CH(CH₃)₂ | ~3.0 (septet) | ~34 |

| Isopropyl -CH(CH₃)₂ | ~1.2 (d) | ~24 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| Aromatic Protons/Carbons | ~6.9-7.9 (m) | ~114-158 |

s = singlet, d = doublet, septet = septet, m = multiplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. It can be coupled with either LC or GC for the analysis of complex mixtures.

Molecular Weight Determination: In a technique like Electrospray Ionization (ESI), typically used with LC-MS, the compound is ionized gently, often forming a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecular weight. For this compound (C₁₇H₁₉NO₂), the expected monoisotopic mass is approximately 269.14 Da.

Fragmentation Analysis: In techniques like Electron Ionization (EI), commonly used in GC-MS, the molecule is subjected to higher energy, causing it to fragment in a reproducible manner. The fragmentation pattern is a "fingerprint" that helps to confirm the structure. For N-arylbenzamides, a characteristic fragmentation is the alpha-cleavage of the C-N bond to form a stable benzoyl cation or a substituted benzoyl cation. youtube.comyoutube.com

Expected key fragments for this compound would include:

Molecular Ion (M⁺): m/z = 269

[CH(CH₃)₂C₆H₄CO]⁺: m/z = 147 (from cleavage of the amide C-N bond)

[COC₆H₄]⁺: m/z = 119 (from loss of the isopropyl group from the fragment at m/z 147)

[CH₃OC₆H₄NH]⁺: m/z = 122 (from cleavage of the amide C-N bond with charge retention on the nitrogen-containing fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

Key expected IR absorption bands include:

N-H Stretch: A sharp peak around 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide. spectroscopyonline.com

C-H Stretches: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds (from the isopropyl and methoxy groups).

C=O Stretch (Amide I band): A very strong, sharp absorption band typically appears in the range of 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum. acs.org

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, is found around 1530-1550 cm⁻¹ for secondary amides. spectroscopyonline.com

C-O Stretch: A strong band for the aryl-ether C-O stretch is expected around 1250 cm⁻¹.

Table 6.2.2: Summary of Key Functional Groups and Their Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | ~3300 | Medium-Strong |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aliphatic C-H | Stretch | <3000 | Medium |

| Amide C=O | Stretch (Amide I) | ~1660 | Strong |

| Amide N-H | Bend (Amide II) | ~1540 | Strong |

| Aryl Ether C-O | Stretch | ~1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for characterizing compounds containing chromophores—the parts of a molecule responsible for absorbing light. In the case of this compound, the molecular structure contains two primary chromophoric systems: the benzoyl group and the 4-methoxyphenyl (B3050149) group, linked by an amide bridge. These conjugated systems contain π electrons that can be excited by UV radiation, leading to characteristic absorption bands.

The electronic transitions are typically π → π* and n → π* transitions. The benzene rings and the carbonyl group (C=O) within the molecule are the principal sites for these absorptions. The specific wavelengths of maximum absorbance (λmax) and the intensity of these absorptions are sensitive to the molecular environment and substitution patterns.

Table 1: Expected UV-Vis Absorption Data for Aromatic Amides

| Chromophore System | Electronic Transition | Expected λmax (nm) (Illustrative) |

|---|---|---|

| Benzoyl Moiety | π → π* | ~240 - 280 |

| 4-Methoxyphenyl Moiety | π → π* | ~230 - 270 |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds.

As of this writing, a solved crystal structure for this compound is not available in publicly accessible crystallographic databases. However, analysis of related amide structures reveals the type of information that would be obtained. mdpi.com For instance, X-ray diffraction analysis would determine the planarity of the amide linkage, the relative orientations of the two aromatic rings, and the specific bond distances and angles of the isopropyl and methoxy substituents. Intermolecular hydrogen bonds involving the amide N-H donor and the carbonyl C=O acceptor are expected to be a dominant feature in the crystal packing. mdpi.com

Table 2: Illustrative Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| C1-O1 Bond Length (Å) | Bond distance for the carbonyl group. | 1.23 |

| C1-N1 Bond Length (Å) | Bond distance for the amide C-N bond. | 1.36 |

| O1-C1-N1 Angle (°) | Bond angle of the amide functionality. | 122 |

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated and are based on a representative amide structure. mdpi.com

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification) in Analytical Research

For any quantitative analysis of this compound, the analytical method (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV) must be validated to ensure its reliability, accuracy, and reproducibility. Method validation is a critical process in analytical chemistry that demonstrates a method is suitable for its intended purpose. The key parameters are defined as follows:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. It is typically evaluated by a linear regression analysis of at least five standards, and the correlation coefficient (r²) is determined.

Accuracy: The closeness of the measured value to the true or accepted reference value. It is often assessed by analyzing a sample with a known concentration (e.g., a spiked matrix) and is expressed as the percentage recovery.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Table 3: Typical Method Validation Parameters for a Hypothetical HPLC-UV Method

| Parameter | Method | Acceptance Criterion | Illustrative Result |

|---|---|---|---|

| Linearity | Analysis of 5-7 concentration levels | Correlation Coefficient (r²) ≥ 0.998 | 0.9995 |

| Accuracy | Spike-recovery at 3 concentration levels (n=3) | 80 - 120% Recovery | 98.5% - 101.2% |

| Precision (Repeatability) | 6 replicate injections of one concentration (intra-day) | %RSD ≤ 2.0% | 0.85% |

| Precision (Intermediate) | Analysis on 3 different days | %RSD ≤ 3.0% | 1.55% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Report Value | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | Report Value | 0.15 µg/mL |

Intellectual Property and Patent Landscape Pertaining to 4 Isopropyl N 4 Methoxyphenyl Benzamide and Its Derivatives

Analysis of Patented Synthetic Routes and Novel Intermediates

The synthesis of N-arylbenzamides is a fundamental transformation in organic chemistry, and various methods are described in the patent literature. These patents often focus on novel processes that offer improvements in yield, purity, cost-effectiveness, or environmental safety.

A common and well-established method for forming the amide bond in compounds like 4-isopropyl-N-(4-methoxyphenyl)benzamide involves the acylation of an aniline (B41778) with a benzoyl chloride. In this case, it would be the reaction of 4-methoxyaniline with 4-isopropylbenzoyl chloride. Patents in this area often claim specific reaction conditions, catalysts, or purification methods that enhance the efficiency of this transformation. For instance, a patent might describe the use of a particular base or solvent system that minimizes side reactions and simplifies product isolation.

The preparation of the necessary precursors, 4-isopropylbenzoic acid and 4-methoxyaniline, is also a subject of patentable innovation. For example, novel catalytic methods for the oxidation of 4-isopropytoluene to 4-isopropylbenzoic acid could be patented.

Patents for N-alkoxymethyl benzamide (B126) derivatives describe these compounds as useful intermediates for producing oxazoline (B21484) derivatives with insecticidal and anti-mite activity. google.com This demonstrates a trend of patenting versatile intermediates that can serve as building blocks for a range of bioactive molecules.

A recent patent application describes novel indole-derived pharmaceutical intermediates, highlighting the ongoing effort to develop new building blocks for complex molecules. google.com While not directly a benzamide, this illustrates the broader trend of patenting novel intermediates in medicinal chemistry.

Review of Research and Development of Derivative Compounds in Patent Literature

The patent literature is rich with examples of benzamide derivatives that have been synthesized and evaluated for a wide range of applications. This body of work provides a roadmap for the potential derivatization of this compound to create new chemical entities with desired properties.

One significant area of research is in the development of pharmaceuticals. Benzamide derivatives are known to exhibit a wide array of biological activities. For instance, a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has shown anthelmintic properties. nih.gov This suggests that modifications of the acyl group of an N-(4-methoxyphenyl)benzamide core can lead to potent therapeutic agents.

The patent literature also includes benzamide compounds useful as high-potency sweet taste enhancers. google.com This indicates that even subtle structural modifications to the benzamide scaffold can result in compounds with interesting and commercially valuable sensory properties.

In the field of agrochemicals, patents describe 4-benzoylisoxazole derivatives as herbicides. google.com This highlights the potential for developing herbicidal compounds based on a benzamide core, where the benzoyl moiety is further functionalized.

Furthermore, patents on indazole compounds, which can be synthesized from benzamide precursors, describe their use for inhibiting protein kinases, indicating their potential in cancer therapy. google.com The synthesis of these complex heterocyclic systems often starts from functionalized benzamides, making the core structure a valuable platform for drug discovery.

The following table summarizes a selection of patented benzamide derivatives and their applications, illustrating the diverse research and development efforts in this area.

| Derivative Class | Application Area | Key Structural Features | Representative Patent |

| N-Aminoethyl substituted benzamides | Pharmaceutical | Aminoethyl group on the amide nitrogen | US5354905A google.com |

| Indazole compounds | Pharmaceutical (Protein Kinase Inhibitors) | Fused indazole ring system derived from benzamides | US6534524B1 google.com |

| 4-Benzoylisoxazole derivatives | Agrochemical (Herbicides) | Isoxazole ring attached to the benzoyl group | EP0560483A1 google.com |

| N-(4-Methoxyphenyl)pentanamide | Pharmaceutical (Anthelmintic) | Aliphatic acyl group | N/A (Research Article) nih.gov |

| Benzamide Sweet Taste Enhancers | Food Science | Varied substitutions on the benzoyl and aniline rings | US20090047379A1 google.com |

Trends in Patent Applications for Benzamide Scaffold Innovations in Academic and Industrial Research

An analysis of recent patent applications reveals several key trends in the innovation of the benzamide scaffold, driven by both academic and industrial research.

A primary trend is the development of highly selective and potent therapeutic agents. Researchers are increasingly focusing on designing benzamide derivatives that target specific biological pathways with high precision, thereby minimizing off-target effects. This is evident in the patenting of hedgehog signaling pathway inhibitors based on a 4-(2-pyrimidinylamino)benzamide scaffold. researchgate.net

Another significant trend is the focus on improving the synthetic efficiency and scalability of benzamide production. Patents are being filed for novel processes that reduce the number of steps, improve yields, and utilize more environmentally friendly reagents and conditions. A recent patent for the preparation of a complex dihydronaphthyridine carboxamide highlights the importance of developing industrially practicable syntheses. justia.com

There is also a growing interest in the development of "smart" materials and functional molecules based on the benzamide scaffold. The ability of the amide bond to participate in hydrogen bonding makes benzamides attractive building blocks for self-assembling materials and supramolecular structures.

Finally, the exploration of new chemical space around the benzamide core continues to be a major driver of patent applications. Researchers are systematically modifying the substitution patterns on both the benzoyl and aniline rings to discover novel compounds with unique properties. The synthesis and structural analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, although not benzamides, illustrate the systematic approach to understanding structure-property relationships in related aromatic amides. mdpi.com

The continuous effort in synthesizing new benzamide derivatives with potential applications in treating a variety of diseases, including cancer, epilepsy, and diabetes, underscores the enduring importance of this scaffold in medicinal chemistry. researchgate.net

Future Research Directions and Translational Prospects in Chemical Biology and Material Science

Exploration of Undiscovered Biological Targets and Signaling Pathways

The benzamide (B126) scaffold is a well-established pharmacophore present in numerous clinically approved drugs and biologically active molecules. The specific substitution pattern of 4-isopropyl-N-(4-methoxyphenyl)benzamide offers a unique electronic and steric profile that warrants a systematic investigation into its potential biological targets. A primary future direction is the unbiased screening of this compound against diverse target families to uncover novel bioactivities.

A hypothetical target de-orphanization cascade could be implemented as follows:

| Phase | Screening Method | Target Families of Interest | Rationale |

| Primary Screen | High-Throughput Phenotypic Screening | Cancer cell lines, microbial strains, neuronal cells | To identify any overt cellular phenotype (e.g., cytotoxicity, growth inhibition, morphological changes). |

| Secondary Screen | Target-based assays (e.g., enzymatic, binding) | Kinases, G-protein coupled receptors (GPCRs), ion channels, nuclear receptors | Benzamide derivatives have shown activity against these classes. |

| Target Validation | Cellular Thermal Shift Assay (CETSA), pull-down assays with tagged probes | Specific hits from secondary screens | To confirm direct engagement of the compound with the putative target protein within a cellular context. |

| Pathway Analysis | Transcriptomics (RNA-Seq), Proteomics (Mass Spectrometry) | Signaling pathways associated with validated targets | To elucidate the downstream biological consequences of target engagement. |

Further research should focus on identifying the specific signaling pathways modulated by this compound upon binding to its target(s). For instance, related N-phenylbenzamide structures have been investigated for their effects on pathways involved in melanogenesis. nih.gov A similar investigative approach could reveal if this compound impacts pathways such as the cAMP/PKA/CREB axis or MAPK/ERK signaling, which are central to numerous cellular processes.

Development of Advanced In Vitro Models and Microfluidic Systems for Mechanistic Studies

Once a biological activity is identified, elucidating the mechanism of action requires sophisticated model systems that can recapitulate aspects of human physiology. Future research should leverage advanced in vitro models to study the effects of this compound. This includes:

3D Spheroid and Organoid Cultures: Moving beyond traditional 2D cell culture, testing the compound on 3D models of tumors, liver, or neuronal tissue can provide more physiologically relevant data on efficacy and penetration.

Organs-on-a-Chip: Microfluidic systems that model human organ functions could be used to study the compound's metabolism, transport, and effects on tissue-tissue interfaces in a dynamic environment.

These advanced systems would allow for detailed mechanistic studies, such as real-time imaging of cellular responses, analysis of cell migration and invasion, and the study of intercellular signaling in a controlled microenvironment following exposure to the compound.

Integration with High-Throughput Screening and Omics Technologies for Comprehensive Profiling

To gain a holistic understanding of the cellular impact of this compound, its integration with high-throughput screening (HTS) and "omics" technologies is essential. A comprehensive profiling strategy would provide an unbiased, system-wide view of the compound's biological footprint.

An integrated omics workflow could be structured as follows:

| Omics Technology | Data Generated | Potential Insights |

| Transcriptomics (RNA-Seq) | Changes in gene expression profiles. | Identification of regulated genes and pathways; inference of upstream signaling events and transcription factor activity. |

| Proteomics (e.g., SWATH-MS) | Changes in protein abundance and post-translational modifications. | Direct observation of changes in protein levels, including the compound's direct target and downstream effectors. |

| Metabolomics | Alterations in the cellular metabolome. | Understanding the impact on cellular metabolism and identifying biomarkers of response. |

| Chemoproteomics | Identification of protein targets that directly bind the compound. | Unbiased discovery of molecular targets in their native cellular environment. |

This multi-omics approach transforms the research paradigm from a one-compound, one-target model to a systems-level understanding, potentially revealing polypharmacological effects or unexpected off-target activities that could be exploited for therapeutic benefit.

Design of Next-Generation Benzamide-Based Chemical Probes for Research

A chemical probe is a small molecule used to study and manipulate a biological system, typically by engaging a specific protein target. chemicalprobes.org Developing a high-quality chemical probe from the this compound scaffold would be a significant step forward, contingent on the identification of a specific and potent biological target.

Future work in this area would involve synthetic modification of the parent compound to create tool compounds for research. Key design considerations include:

Affinity Handle: Introducing a minimally perturbing functional group (e.g., an alkyne or azide (B81097) for click chemistry) to allow for the attachment of reporter tags (like fluorophores or biotin) for use in pull-down or imaging experiments.

Photo-affinity Label: Incorporating a photoreactive group (e.g., a diazirine) that, upon UV irradiation, forms a covalent bond with the target protein, enabling its unambiguous identification.

Negative Control: Synthesizing a close structural analog that is inactive against the target. This compound is crucial for distinguishing on-target from off-target effects.

The development of such probes would be invaluable for validating the compound's mechanism of action and for studying the function of its biological target in health and disease.

Potential Applications in Advanced Materials Research (e.g., self-assembly, supramolecular chemistry)

The structural features of this compound make it an intriguing candidate for materials science applications, particularly in the fields of self-assembly and supramolecular chemistry. The amide linkage provides a strong hydrogen bond donor (N-H) and acceptor (C=O), which are fundamental interactions for directing molecular self-assembly into ordered structures.

Future research could explore:

Crystal Engineering: Systematic studies of the crystallization of this compound and its derivatives could reveal how modifications to the peripheral isopropyl and methoxy (B1213986) groups influence the resulting crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). This knowledge is foundational for designing materials with specific physical properties.

Supramolecular Gels: The ability of the amide group to form extended hydrogen-bonded networks suggests that this compound, perhaps with slight structural modifications, could act as a low-molecular-weight gelator, capable of forming self-assembled fibrillar networks that entrap solvent to form a gel.

Liquid Crystals: The rigid, anisotropic shape of the molecule could potentially lead to the formation of liquid crystalline phases, where the molecules exhibit a degree of orientational order.

The interplay between the hydrogen-bonding amide, the flexible isopropyl group, and the polar methoxy substituent provides a rich parameter space for tuning the self-assembly behavior, opening doors to the rational design of new soft materials.

Q & A

Q. What are the standard synthetic routes for preparing 4-isopropyl-N-(4-methoxyphenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 4-isopropylbenzoic acid with 4-methoxyaniline using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in acetonitrile or DCM, with triethylamine as a base. Reaction optimization includes testing stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and varying solvents (e.g., DMF for solubility) to improve yields . For intermediates, amidation reactions may require reflux in THF with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for purification .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on a combination of ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy singlet at δ 3.8 ppm) and FT-IR (amide C=O stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) using ESI+ mode confirms the molecular ion ([M+H]⁺ expected for C₁₇H₁₉NO₂: 282.1489). For crystalline samples, X-ray crystallography (Mo-Kα radiation, 100 K) resolves bond angles and confirms the planarity of the benzamide core .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., acetyl-CoA carboxylase or kinase targets) using fluorescence-based or colorimetric methods (e.g., ADP-Glo™ Kinase Assay). Bacterial proliferation inhibition can be tested via MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls for solvent interference .

Advanced Research Questions

Q. How can solvent and catalyst selection resolve low yield in scaled-up synthesis?

- Methodological Answer : Low yields in scaled reactions often stem from poor solubility or side reactions. Solvent screening (e.g., DCM vs. acetonitrile) combined with microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance reaction efficiency. Catalysts like Pd(OAc)₂ for Ullmann-type couplings or NiCl₂ for reductive amination may mitigate byproduct formation. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as imine intermediate stabilization .

Q. How to address contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer : Discrepancies may arise from rotamers or impurities. Variable-temperature NMR (e.g., 25°C to 60°C) can distinguish rotameric equilibria by observing coalescence of split peaks. For impurity analysis, HPLC-PDA (C18 column, acetonitrile/water gradient) coupled with LC-MS identifies byproducts like hydrolyzed amides or residual coupling agents . Computational tools (e.g., Gaussian DFT calculations) model expected NMR shifts for comparison .

Q. What strategies elucidate the compound’s mechanism of action in bacterial proliferation inhibition?

- Methodological Answer : Proteomic profiling (e.g., 2D gel electrophoresis or SILAC labeling) identifies differentially expressed proteins in treated vs. untreated bacteria. Surface plasmon resonance (SPR) quantifies binding affinity to target enzymes like AcpS PPTase, while crystallographic studies of enzyme-inhibitor complexes reveal steric or electronic interactions at the active site . For pathway analysis, RNA-seq tracks transcriptional changes in fatty acid biosynthesis genes .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP (octanol-water partition coefficient) and polar surface area (PSA) predict absorption and blood-brain barrier penetration. Molecular docking (AutoDock Vina) screens against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability. MD (Molecular Dynamics) simulations (NAMD or GROMACS) evaluate binding free energy (ΔG) and ligand-protein stability over 100-ns trajectories .

Q. What advanced techniques characterize thermal stability for material science applications?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) measures decomposition onset temperatures, while DSC (Differential Scanning Calorimetry) identifies phase transitions (e.g., glass transition or melting points). Powder XRD confirms crystallinity retention after thermal stress. For electronic applications, UV-vis-NIR spectroscopy assesses π-π* transitions and bandgap tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.